molecular formula C9H7ClO4 B13273395 4-Chloro-2-(methoxycarbonyl)benzoic acid

4-Chloro-2-(methoxycarbonyl)benzoic acid

Cat. No.: B13273395
M. Wt: 214.60 g/mol
InChI Key: PTKKDFIIKYHQQP-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7ClO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group and a chlorine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common method involves the esterification of 4-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Another method involves the use of dimethyl terephthalate as a starting material. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . This method is scalable and has been demonstrated to be effective for industrial production.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methoxycarbonyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using reagents such as sodium hydroxide or potassium tert-butoxide.

    Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Esterification: Methanol, ethanol, sulfuric acid, and other alcohols and acid catalysts.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Esterification: Formation of methyl or ethyl esters of this compound.

    Reduction: Formation of 4-Chloro-2-(methoxycarbonyl)benzyl alcohol or amine derivatives.

Scientific Research Applications

4-Chloro-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxycarbonyl)benzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.

    5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom instead of chlorine.

    4-Methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of a carboxyl group.

Uniqueness

4-Chloro-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, where specific reactivity and interactions are required.

Properties

Molecular Formula

C9H7ClO4

Molecular Weight

214.60 g/mol

IUPAC Name

4-chloro-2-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H7ClO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12)

InChI Key

PTKKDFIIKYHQQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C(=O)O

Origin of Product

United States

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